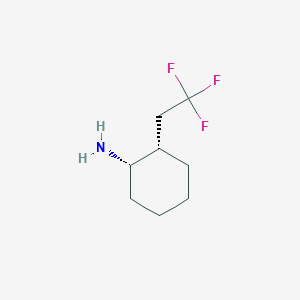
(1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a trifluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium or platinum.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions may lead to the formation of simpler amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Simplified amine compounds.
Substitution Products: Various substituted cyclohexane derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its effects on biological systems and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s binding affinity and specificity, leading to unique biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Cyclohexanamine: Lacks the trifluoroethyl group, leading to different chemical and biological properties.
2,2,2-Trifluoroethylamine: Lacks the cyclohexane ring, resulting in different reactivity and applications.
Uniqueness:
- The presence of both the cyclohexane ring and the trifluoroethyl group in (1s,2s)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased stability and reactivity.
- The compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Further research and development may uncover new uses and enhance our understanding of its properties and mechanisms of action.
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
(1S,2S)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m0/s1 |
InChI Key |
WSUQSKKRQJAQFI-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(F)(F)F)N |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


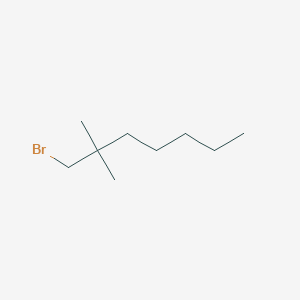
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
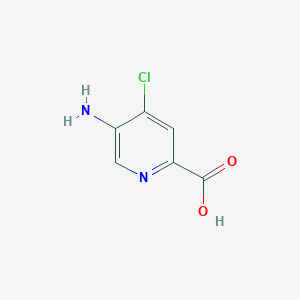
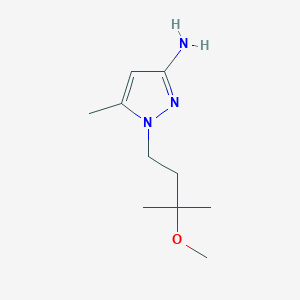
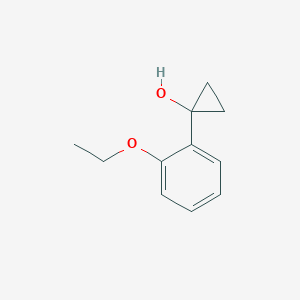
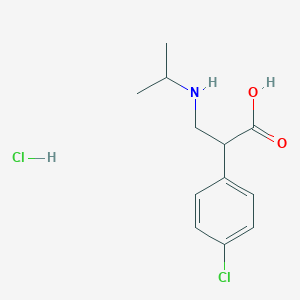
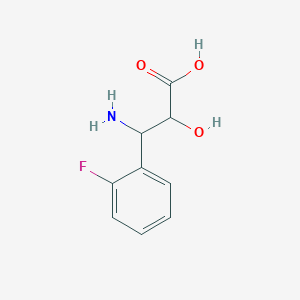

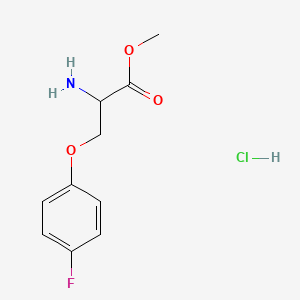
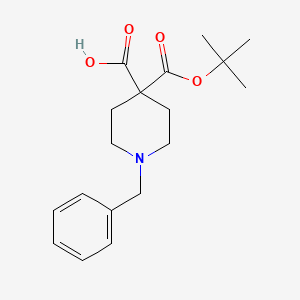
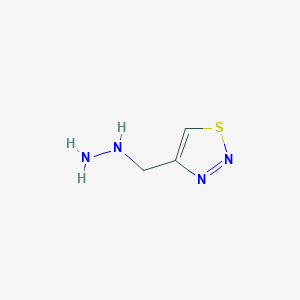
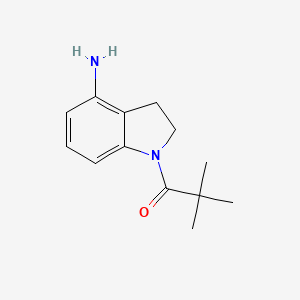

![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
